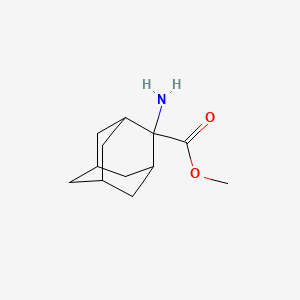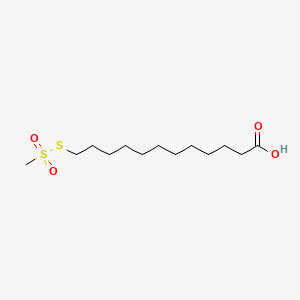
11-Carboxyundecyl Methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Carboxyundecyl Methanethiosulfonate is a chemical compound with the molecular formula C13H26O4S2 and a molecular weight of 310.467. It is available for purchase from various suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Carboxyundecyl Methanethiosulfonate, such as its melting point, boiling point, density, and solubility, are not provided in the search results . For a comprehensive analysis of these properties, it may be necessary to refer to a detailed chemical database or the compound’s Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen
Application in Dye-Sensitized Solar Cells (DSSCs)
11-Carboxyundecyl Methanethiosulfonate has been used in the field of energy, specifically in the development of Dye-Sensitized Solar Cells (DSSCs) . DSSCs have received significant attention due to their ease and high reproducibility in wet-chemical fabrication .
In one study, organic dye-sensitized solar cells were fabricated with molecular designed indoline dyes in conjunction with highly reactive but robust nitroxide radical molecules as redox mediator in a quasi-solid gel form of the electrolyte . The cells achieved conversion efficiencies of 10.1% at 1 sun, and maintained the output performance even under interior lighting . The indoline dyes, customized by introducing long alkyl chains, specifically interact with the radical mediator to suppress a charge-recombination process at the dye interface . The radical mediator also facilitates the charge-transport with remarkably high electron self-exchange rate even in the quasi-solid state electrolyte to lead to a high fill factor .
Application in Protein Nanoparticle Formation
Another application of 11-Carboxyundecyl Methanethiosulfonate is in the field of biotechnology, specifically in the formation of protein nanoparticles . In a study, spherical protein nanoparticles were prepared comprising self-assembled human serum albumin (HSA) with an N - (11-carboxyundecyl)succinimido (CU) arm in aqueous medium at pH 5.0 .
Molecular dynamics simulation implied that the alternate CU chain bindings and multiple hydrogen bonds contribute to the interprotein interaction . Cross-linking of the protein components by glutaraldehyde stabilized the particle under physiological pH . This has potential applications in drug delivery systems, as these protein nanoparticles can be employed as nanocarriers for efficient transport of drug molecules .
Eigenschaften
IUPAC Name |
12-methylsulfonylsulfanyldodecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4S2/c1-19(16,17)18-12-10-8-6-4-2-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVWMXYWBVLOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Carboxyundecyl Methanethiosulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

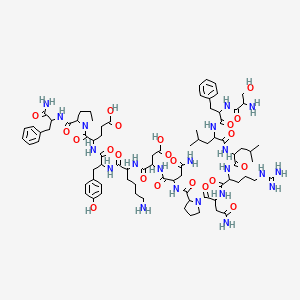
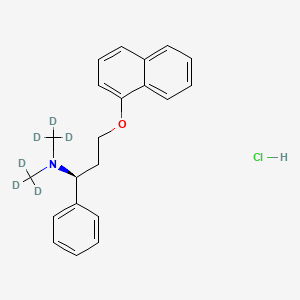
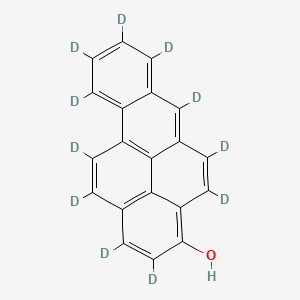

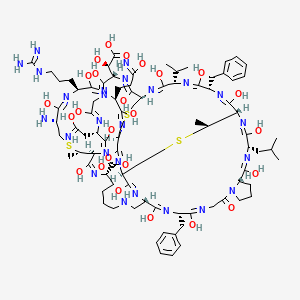
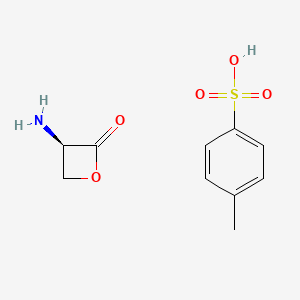

![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)
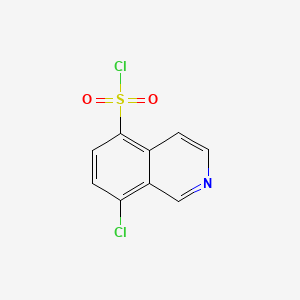

![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
